Rad51-IN-6

Description

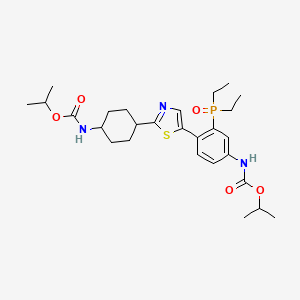

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40N3O5PS |

|---|---|

Molecular Weight |

549.7 g/mol |

IUPAC Name |

propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |

InChI |

InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |

InChI Key |

NFBJDFHJSJHCAT-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Rad51-IN-6: A Technical Primer for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Rad51-IN-6, a novel and potent inhibitor of the RAD51 protein, a key player in the homologous recombination (HR) DNA repair pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DNA damage response pathways in oncology and other diseases.

Core Compound Properties

This compound has been identified as a significant research compound with the potential to modulate cellular responses to DNA damage. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (S)-2-(3-(4-((3-((tert-butoxycarbonyl)amino)propyl)thio)phenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N,N-diethylethanamine | Patent WO2021164746A1 |

| Molecular Formula | C27H40N3O5PS | CymitQuimica[1] |

| Molecular Weight | 549.66 g/mol | CymitQuimica[1] |

| CAS Number | 2690367-57-6 | MedChemExpress[2] |

| Canonical SMILES | CCC(C)N(C(=O)c1ccccc1)c1nc2ccccc2c(=O)n1CC(C)C | (Structure-derived) |

| Appearance | Solid | CymitQuimica[1] |

Mechanism of Action: Targeting the RAD51 Homologous Recombination Pathway

This compound functions as a potent inhibitor of the RAD51 protein. RAD51 is a central catalyst in the homologous recombination pathway, a critical DNA double-strand break (DSB) repair mechanism. By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous template and subsequent strand invasion to enable error-free repair.

In many cancers, RAD51 is overexpressed, leading to increased DNA repair capacity and resistance to DNA-damaging therapies such as chemotherapy and radiation. By inhibiting RAD51, this compound is designed to disrupt this repair process, leading to the accumulation of lethal DNA damage in cancer cells and potentially sensitizing them to existing anti-cancer treatments.

Synthesis and Experimental Protocols

Detailed synthesis and experimental protocols for this compound and related compounds are outlined in patent WO2021164746A1. While the full text of the patent provides the most comprehensive methodology, a generalized workflow for the synthesis of similar small molecule inhibitors targeting RAD51 often involves multi-step organic synthesis.

General Synthetic Workflow Example:

Biological Assays

Evaluation of the biological activity of this compound would typically involve a series of in vitro and cell-based assays to determine its potency and selectivity.

1. RAD51 Focus Formation Assay: This immunofluorescence-based assay is a key method to assess the functional inhibition of RAD51 in cells.

-

Principle: In response to DNA damage, RAD51 forms discrete nuclear foci that are sites of active DNA repair. Effective inhibitors of RAD51 will prevent the formation of these foci.

-

General Protocol:

-

Seed cells (e.g., U2OS, HeLa) on coverslips or in microplates.

-

Treat cells with a DNA damaging agent (e.g., ionizing radiation, cisplatin, or olaparib) in the presence or absence of varying concentrations of this compound.

-

Fix, permeabilize, and stain the cells with a primary antibody against RAD51 and a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Image the cells using fluorescence microscopy and quantify the number of RAD51 foci per nucleus.

-

-

Expected Outcome: A dose-dependent decrease in the number of RAD51 foci-positive cells with increasing concentrations of this compound.

2. Cell Viability/Cytotoxicity Assays: These assays determine the effect of this compound on the proliferation and survival of cancer cell lines.

-

Principle: By inhibiting DNA repair, this compound is expected to induce cell death, particularly in combination with DNA damaging agents.

-

General Protocol:

-

Plate cancer cell lines (e.g., BRCA-proficient and -deficient lines) in 96-well plates.

-

Treat cells with a serial dilution of this compound, either as a single agent or in combination with a fixed concentration of a chemotherapeutic agent.

-

After a set incubation period (e.g., 72 hours), assess cell viability using reagents such as MTT, resazurin, or CellTiter-Glo.

-

Calculate IC50 values from the dose-response curves.

-

3. Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP): This assay directly measures the efficiency of HR in living cells.

-

Principle: A cell line containing a chromosomally integrated HR reporter substrate (e.g., DR-GFP) is used. The reporter consists of two inactive GFP cassettes. A DSB is induced in one cassette by a site-specific endonuclease (e.g., I-SceI). Repair of this break by HR using the second cassette as a template results in a functional GFP gene, and the cell becomes fluorescent.

-

General Protocol:

-

Treat DR-GFP reporter cells with this compound.

-

Induce DSB formation by transfecting an I-SceI expression vector.

-

After 48-72 hours, measure the percentage of GFP-positive cells by flow cytometry.

-

-

Expected Outcome: A reduction in the percentage of GFP-positive cells in the presence of this compound, indicating inhibition of HR.

Quantitative Data

At present, specific quantitative data for this compound, such as IC50 values from various cell lines or in vitro binding affinities, are not yet extensively published in peer-reviewed literature outside of the initial patent disclosure. Researchers are encouraged to consult the patent (WO2021164746A1) for any disclosed biological data and to perform their own dose-response experiments to determine the potency of this compound in their specific experimental systems.

Conclusion and Future Directions

This compound represents a promising chemical tool for the investigation of the RAD51-mediated DNA damage response and holds potential for further development as a therapeutic agent. Its ability to inhibit a key DNA repair pathway opens avenues for its use as a monotherapy in cancers with synthetic lethal vulnerabilities or as a sensitizer in combination with traditional cancer therapies. Future research should focus on detailed characterization of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for synergistic interactions with other targeted therapies, such as PARP inhibitors.

Disclaimer: this compound is currently intended for research use only and is not approved for human use. The information provided in this technical guide is for informational purposes and should be supplemented with a thorough review of the primary literature and patent documentation.

References

Rad51-IN-6: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51-IN-6 is a small molecule inhibitor of the Rad51 protein, a key player in the homologous recombination (HR) pathway for DNA double-strand break repair. Due to the critical role of Rad51 in maintaining genomic integrity, particularly in cancer cells that often exhibit a heightened reliance on this pathway, inhibitors of Rad51 are of significant interest in oncology drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is primarily derived from the patent literature, specifically patent WO2021164746A1, where this compound is disclosed as compound 23.

Core Mechanism of Action

This compound is designed to disrupt the normal function of the Rad51 protein. The central role of Rad51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DNA double-strand break. This filament then initiates the search for a homologous DNA sequence to use as a template for accurate repair. By inhibiting Rad51, this compound is expected to interfere with this process, leading to an accumulation of unrepaired DNA damage and subsequently inducing cell cycle arrest and apoptosis, particularly in cancer cells that are often deficient in other DNA repair pathways.

While the precise binding site and mode of inhibition for this compound are not explicitly detailed in the public domain, its classification as a Rad51 inhibitor suggests that it likely interferes with one or more of the following key functions of the Rad51 protein:

-

ssDNA Binding: Preventing the initial association of Rad51 monomers with the ssDNA overhangs of a double-strand break.

-

Filament Formation/Stability: Disrupting the polymerization of Rad51 monomers into a functional helical filament or destabilizing the formed filament.

-

ATPase Activity: Rad51's function is ATP-dependent; inhibition of ATP binding or hydrolysis would render the protein inactive.

-

Interaction with Accessory Proteins: Blocking the interaction of Rad51 with essential partner proteins such as BRCA2, which is crucial for loading Rad51 onto ssDNA.

Quantitative Data

At present, specific quantitative data for this compound, such as IC50 or Ki values from biochemical or cellular assays, are not publicly available in peer-reviewed literature. The primary source of information, patent WO2021164746A1, describes the synthesis of the compound but does not provide explicit biological data for this specific molecule in its publicly accessible sections. Further investigation into the full patent documentation or subsequent publications will be necessary to obtain this quantitative information.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of Rad51 inhibitors like this compound. These protocols are based on standard techniques in the field and are representative of the assays that would be used to evaluate the efficacy and mechanism of a novel Rad51 inhibitor.

Biochemical Assays

1. FRET-based DNA Strand Exchange Assay

This assay monitors the ability of Rad51 to catalyze the exchange of a fluorescently labeled single-stranded DNA with a homologous strand in a double-stranded DNA molecule.

-

Principle: A FRET (Förster Resonance Energy Transfer) pair of fluorophores is incorporated into the DNA substrates. Strand exchange results in a change in the distance between the FRET donor and acceptor, leading to a measurable change in the fluorescent signal.

-

Materials:

-

Purified human Rad51 protein.

-

ssDNA oligonucleotide (e.g., 90-mer) labeled with a FRET donor (e.g., Cy3).

-

dsDNA (e.g., plasmid) containing a homologous sequence, with the complementary strand labeled with a FRET acceptor (e.g., Cy5).

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 1 mM ATP, 1 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Incubate purified Rad51 protein with the Cy3-labeled ssDNA in the assay buffer to allow for nucleoprotein filament formation.

-

Add this compound at various concentrations (or DMSO as a vehicle control) and incubate.

-

Initiate the strand exchange reaction by adding the Cy5-labeled dsDNA.

-

Monitor the change in FRET signal over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of this compound.

-

2. D-loop Formation Assay

This assay directly visualizes the product of Rad51-mediated strand invasion, the displacement loop (D-loop).

-

Principle: Rad51 forms a filament on a radiolabeled ssDNA oligonucleotide and invades a homologous supercoiled dsDNA plasmid, creating a D-loop structure that can be separated by agarose gel electrophoresis.

-

Materials:

-

Purified human Rad51 protein.

-

ssDNA oligonucleotide (e.g., 90-mer) radiolabeled with ³²P.

-

Homologous supercoiled dsDNA plasmid.

-

Assay buffer: 35 mM Tris-HCl (pH 7.5), 1 mM ATP, 2.5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Incubate purified Rad51 with the ³²P-labeled ssDNA in the assay buffer.

-

Add this compound at various concentrations (or DMSO control) and incubate.

-

Initiate the reaction by adding the supercoiled dsDNA plasmid.

-

Stop the reaction after a defined time with stop buffer (containing SDS and proteinase K).

-

Separate the reaction products on an agarose gel.

-

Visualize the radiolabeled DNA by autoradiography and quantify the amount of D-loop formation.

-

Cellular Assays

1. Rad51 Foci Formation Assay

This assay assesses the ability of Rad51 to localize to sites of DNA damage within the cell nucleus.

-

Principle: In response to DNA damage, Rad51 forms discrete nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of Rad51 function is expected to reduce the formation of these foci.

-

Materials:

-

Human cancer cell line (e.g., U2OS, HeLa).

-

DNA damaging agent (e.g., ionizing radiation, mitomycin C, olaparib).

-

This compound.

-

Primary antibody against Rad51.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or DMSO.

-

Induce DNA damage using a selected agent.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary anti-Rad51 antibody, followed by the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of Rad51 foci per nucleus.

-

2. Cell Viability/Cytotoxicity Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells, often in combination with a DNA damaging agent.

-

Principle: Inhibition of Rad51 is expected to sensitize cancer cells to DNA damaging agents, leading to a decrease in cell viability.

-

Materials:

-

Human cancer cell lines (e.g., BRCA-proficient and BRCA-deficient lines for comparison).

-

This compound.

-

DNA damaging agent (e.g., cisplatin, olaparib).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS).

-

-

Procedure:

-

Seed cells in 96-well plates.

-

Treat cells with a matrix of concentrations of this compound and the DNA damaging agent.

-

Incubate for a period of time (e.g., 72 hours).

-

Measure cell viability using the chosen reagent and a plate reader.

-

Determine the IC50 values for each compound alone and in combination to assess for synergistic effects.

-

Visualizations

Signaling Pathway

Caption: The Homologous Recombination Pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical workflow for the identification and characterization of a Rad51 inhibitor.

The Discovery and Synthesis of Rad51 Inhibitor B02: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the small molecule Rad51 inhibitor, B02, and its more potent analog, B02-iso. Rad51 is a key protein in the homologous recombination (HR) DNA repair pathway, a critical mechanism for maintaining genomic stability.[1] In many cancers, Rad51 is overexpressed, contributing to therapeutic resistance.[2] The inhibition of Rad51 represents a promising strategy to sensitize cancer cells to DNA-damaging agents and PARP inhibitors. This document details the scientific journey from high-throughput screening to the characterization of B02's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these pivotal studies. While the specific compound "Rad51-IN-6" was not identified in publicly available literature, this guide focuses on the well-documented and representative Rad51 inhibitor, B02.

Discovery of B02: A High-Throughput Screening Approach

The small molecule inhibitor B02, with the chemical name (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one, was identified through a high-throughput screening of over 200,000 compounds from the NIH Small Molecule Repository.[3] The primary assay utilized was a fluorescence resonance energy transfer (FRET)-based DNA strand exchange assay designed to identify compounds that could inhibit the core function of the human Rad51 protein.[3]

Initial hits from the primary screen were further validated using a non-fluorescent, D-loop formation assay, which confirmed the inhibitory activity of several compounds.[4] Among these, B02 was selected for its high specificity for human Rad51 over its E. coli homolog, RecA, and the structurally unrelated Rad54 protein.[3][4]

Synthesis of B02 and its Analogs

The synthesis of B02 and its derivatives, such as B02-iso, involves a multi-step process. The general synthetic scheme is outlined below, based on established chemical literature.[1][5][6]

General Synthesis Protocol for B02 Derivatives

The synthesis of the quinazolinone core is a key step, which can be achieved through various methods, often involving the condensation of anthranilic acid derivatives with appropriate reagents. For B02 and its analogs, the general procedure involves the reaction of a substituted 2-methyl-4H-3,1-benzoxazin-4-one with an appropriate amine to form the quinazolinone ring, followed by condensation with a pyridyl aldehyde.

Step 1: Synthesis of 3-benzyl-2-methylquinazolin-4(3H)-one A mixture of 2-methyl-4H-3,1-benzoxazin-4-one and benzylamine is heated, often under reflux in a suitable solvent like ethanol or pyridine, to yield 3-benzyl-2-methylquinazolin-4(3H)-one.

Step 2: Condensation to form (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one (B02) The product from Step 1 is then reacted with 3-pyridinecarboxaldehyde in the presence of a base, such as piperidine or sodium ethoxide, in a solvent like ethanol. The reaction mixture is typically heated under reflux to drive the condensation reaction, forming the vinyl linkage and yielding B02. Purification is generally achieved through recrystallization or column chromatography.

The synthesis of B02-iso and other halogenated derivatives follows a similar pathway, utilizing the appropriately substituted starting materials.[1]

Quantitative Biological Data

The biological activity of B02 and its more potent analog, B02-iso, has been quantified through various in vitro and cell-based assays.

| Compound | Assay | Target/Cell Line | IC50 / Kd | Reference |

| B02 | DNA Strand Exchange (FRET) | Human Rad51 | 27.4 µM | [7] |

| DNA Strand Exchange (D-loop) | Human Rad51 | ~27.4 µM | [4] | |

| Homologous Recombination (DR-GFP) | U-2 OS Cells | 17.9 ± 3.5 µM | [1] | |

| Binding Affinity (SPR) | Human Rad51 | 14.6 ± 7.8 µM | [8] | |

| Cell Viability | BT-549 Cells | 35.4 µM | [7] | |

| Cell Viability | HCC1937 Cells | 89.1 µM | [7] | |

| B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 4.30 ± 0.75 µM | [8] |

| Binding Affinity (SPR) | Human Rad51 | 14.6 ± 6.2 µM | [8] | |

| p-I-B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 0.72 ± 0.07 µM | [8] |

| Binding Affinity (SPR) | Human Rad51 | 1.4 ± 0.6 µM | [8] | |

| m-Br-B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 0.90 ± 0.18 µM | [8] |

| Binding Affinity (SPR) | Human Rad51 | 8.4 ± 1.8 µM | [8] |

Key Experimental Protocols

Homologous Recombination (HR) Inhibition Assay (DR-GFP Assay)

This assay quantitatively measures the frequency of DSB-induced homologous recombination in human cells.[1]

Cell Line: U-2 OS cells stably expressing the DR-GFP reporter construct (IndDR-GFP).[1]

Protocol:

-

Seed U-2 OS IndDR-GFP cells in 24-well plates.

-

After 24 hours, treat the cells with varying concentrations of the B02 inhibitor or DMSO (vehicle control) for 24 hours.

-

Induce a double-strand break in the DR-GFP reporter by adding an I-SceI endonuclease-inducing agent (e.g., triamcinolone acetonide and Shield1 for the IndDR-GFP system).[1]

-

Incubate for an additional 48 hours to allow for HR-mediated repair and subsequent GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Calculate the IC50 value for HR inhibition by plotting the percentage of GFP-positive cells against the inhibitor concentration.

Rad51 Foci Formation Inhibition Assay

This immunofluorescence-based assay visualizes the recruitment of Rad51 to sites of DNA damage, a hallmark of active HR.[1][7]

Cell Line: U-2 OS or MDA-MB-231 cells.[1][9]

Protocol:

-

Seed cells on coverslips or in chamber slides.

-

Pre-treat the cells with the B02 inhibitor or DMSO for 1 hour.[1]

-

Induce DNA damage by treating with a DNA-damaging agent (e.g., 5 µM cisplatin for 4 hours).[1]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.[1]

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against Rad51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the number of Rad51 foci per nucleus. A cell is typically considered positive if it contains more than 10 foci.[1]

Surface Plasmon Resonance (SPR) for Rad51 Binding

SPR is used to measure the direct binding affinity of the inhibitor to purified Rad51 protein.[1]

Instrumentation: A suitable SPR system, such as a ProteOn XPR36.[1]

Protocol:

-

Immobilize purified human Rad51 protein onto a sensor chip (e.g., a ProteOn GLH sensor chip) using standard amine coupling chemistry.[1]

-

Prepare a dilution series of the B02 inhibitor in a suitable running buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, and 0.005% Tween 20, pH 7.4).[1]

-

Inject the different concentrations of the inhibitor over the Rad51-coated and a reference flow cell.

-

Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

-

Fit the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (Kd).

Visualizing Pathways and Workflows

The Homologous Recombination Pathway

The following diagram illustrates the key steps of the homologous recombination pathway, highlighting the central role of Rad51.

Caption: The Homologous Recombination Pathway and the point of B02 inhibition.

Experimental Workflow for B02 Characterization

This diagram outlines the typical experimental workflow for identifying and characterizing a Rad51 inhibitor like B02.

Caption: Experimental workflow for the discovery and characterization of B02.

Conclusion

The discovery of the Rad51 inhibitor B02 and the subsequent development of more potent analogs like B02-iso represent a significant advancement in the field of DNA repair-targeted cancer therapy. By disrupting the central homologous recombination protein Rad51, these small molecules have demonstrated the potential to overcome therapeutic resistance in cancer cells. This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of B02, offering valuable data and protocols for researchers in oncology and drug development. The continued exploration of Rad51 inhibitors holds promise for the development of novel and effective cancer treatments.

References

- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellobiose dehydrogenase and a copper-dependent polysaccharide monooxygenase potentiate cellulose degradation by Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | C22H17N3O | CID 5738263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating the Impact of Rad51-IN-6 on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a hallmark of cancer, and the DNA repair protein Rad51 plays a pivotal role in maintaining genomic integrity through homologous recombination (HR).[1][2][3] Consequently, targeting Rad51 is a promising strategy in cancer therapy.[4][5] This technical guide provides an in-depth overview of the anticipated effects of a novel Rad51 inhibitor, Rad51-IN-6, on genomic stability. We detail the central role of Rad51 in DNA double-strand break (DSB) repair and the expected consequences of its inhibition. This document outlines comprehensive experimental protocols to assess the impact of this compound on genomic stability, including methods for quantifying DNA damage, cell cycle progression, and apoptosis. Furthermore, we present signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the molecular mechanisms at play. All quantitative data is summarized in structured tables for clear comparison.

Introduction: Rad51 and Genomic Stability

Rad51, a key enzyme in the homologous recombination pathway, is essential for the high-fidelity repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[6][7] The protein forms a nucleoprotein filament on single-stranded DNA (ssDNA) that facilitates the search for a homologous template and subsequent strand invasion to enable accurate repair.[8][9] Misregulation or deficiency in Rad51 function can lead to genomic instability, characterized by an increased rate of chromosomal aberrations, a defining feature of many cancers.[1][3]

Increased expression of Rad51 has been observed in various tumor types and is often associated with resistance to DNA-damaging therapies such as chemotherapy and radiation.[7][10][11] Therefore, inhibiting Rad51 activity presents a compelling therapeutic strategy to induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations) or to sensitize tumors to conventional treatments.[4] this compound is a hypothetical small molecule inhibitor designed to disrupt the enzymatic activity of Rad51, thereby compromising the integrity of the HR pathway and promoting genomic instability in targeted cells.

Anticipated Impact of this compound on Genomic Stability

Inhibition of Rad51 by this compound is expected to disrupt the primary mechanism for error-free DSB repair. This disruption will likely force cells to rely on more error-prone repair pathways, such as non-homologous end joining (NHEJ), leading to an accumulation of genomic alterations.[3] The anticipated consequences of this compound treatment include:

-

Increased DNA Damage: An accumulation of unrepaired or improperly repaired DSBs.

-

Chromosomal Aberrations: Higher frequencies of micronuclei, chromosomal breaks, and fusions.

-

Cell Cycle Arrest: Activation of DNA damage checkpoints, leading to cell cycle arrest, typically at the G2/M phase.

-

Apoptosis: Induction of programmed cell death in cells with overwhelming DNA damage.

-

Sensitization to DNA Damaging Agents: Enhanced efficacy of chemotherapeutic agents and radiation therapy.

Quantitative Data Summary

The following tables represent hypothetical, yet expected, quantitative outcomes from experiments investigating the impact of this compound on genomic stability in a cancer cell line model (e.g., HeLa or U2OS).

Table 1: Quantification of DNA Double-Strand Breaks (γH2AX Foci)

| Treatment Group | Concentration (µM) | Mean γH2AX Foci per Cell (± SD) | Fold Change vs. Control |

| Vehicle Control | 0 | 5.2 ± 1.8 | 1.0 |

| This compound | 1 | 15.8 ± 4.5 | 3.0 |

| This compound | 5 | 32.1 ± 7.9 | 6.2 |

| This compound | 10 | 48.6 ± 11.2 | 9.3 |

Table 2: Micronucleus Formation Assay

| Treatment Group | Concentration (µM) | Percentage of Cells with Micronuclei (± SD) | Fold Change vs. Control |

| Vehicle Control | 0 | 2.1 ± 0.7% | 1.0 |

| This compound | 1 | 8.5 ± 2.1% | 4.0 |

| This compound | 5 | 19.3 ± 4.8% | 9.2 |

| This compound | 10 | 35.7 ± 8.2% | 17.0 |

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 45.2% | 30.1% | 24.7% |

| This compound | 1 | 42.8% | 28.5% | 28.7% |

| This compound | 5 | 35.1% | 20.3% | 44.6% |

| This compound | 10 | 28.9% | 15.6% | 55.5% |

Table 4: Apoptosis Assay (Annexin V/PI Staining)

| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (± SD) | Fold Change vs. Control |

| Vehicle Control | 0 | 3.5 ± 1.1% | 1.0 |

| This compound | 1 | 10.2 ± 2.5% | 2.9 |

| This compound | 5 | 25.8 ± 5.9% | 7.4 |

| This compound | 10 | 48.1 ± 10.4% | 13.7 |

Signaling Pathways and Experimental Workflows

Rad51-Mediated Homologous Recombination Pathway

Caption: The Rad51-mediated homologous recombination pathway for DSB repair.

Experimental Workflow for Assessing Genomic Instability

Caption: Workflow for evaluating the impact of this compound on genomic stability.

Detailed Experimental Protocols

Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

-

Fixation: Aspirate the media and wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to measure chromosomal damage.[12]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with this compound as described above.

-

Cytochalasin B Addition: Add cytochalasin B to a final concentration of 2 µg/mL to block cytokinesis. The timing of addition should be optimized for the cell line's cell cycle length (typically added 24 hours after treatment).

-

Cell Harvest: Incubate for a further 24-48 hours. Harvest the cells by trypsinization.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate for 5-10 minutes at 37°C.

-

Fixation: Add fresh, ice-cold Carnoy's fixative (methanol:acetic acid, 3:1) and incubate for 20 minutes at 4°C. Centrifuge and repeat the fixation step twice.

-

Slide Preparation: Resuspend the final cell pellet in a small volume of fixative and drop the cell suspension onto clean, cold microscope slides.

-

Staining: Air dry the slides. Stain with a DNA-specific dye such as DAPI or Giemsa.

-

Scoring: Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment group.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

The investigation of this compound's impact on genomic stability is crucial for its development as a potential anti-cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the mechanism of action of Rad51 inhibitors and for quantifying their effects on cancer cells. The anticipated outcomes—increased DNA damage, chromosomal aberrations, cell cycle arrest, and apoptosis—are consistent with the known functions of Rad51 in maintaining genomic integrity. This comprehensive approach will enable a thorough evaluation of this compound and similar compounds, paving the way for novel therapeutic strategies that exploit the inherent genomic instability of cancer.

References

- 1. RAD51, genomic stability, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Homologous recombination, cancer and the ‘RAD51 paradox’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAD51 - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative imaging of RAD51 expression as a marker of platinum resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Rad51 Inhibition and Mitochondrial Dysfunction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rad51, a key recombinase in the homologous recombination (HR) pathway, is fundamental for maintaining genomic integrity, primarily through the repair of DNA double-strand breaks. Emerging evidence has illuminated a critical, non-canonical role for Rad51 within the mitochondria, where it is integral to the maintenance and replication of mitochondrial DNA (mtDNA).[1][2][3] Consequently, the inhibition of Rad51, a strategy explored in oncology, presents a potential liability in the form of mitochondrial dysfunction. This technical guide synthesizes the current understanding of Rad51's function in mitochondria and delineates the pathways through which its inhibition can precipitate mitochondrial distress, leading to cellular pathologies. This document provides an in-depth analysis of the core mechanisms, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling and experimental workflows.

Introduction: Rad51's Canonical and Non-Canonical Functions

Rad51 is a highly conserved protein essential for the homologous recombination pathway of DNA repair.[4] Its primary, or canonical, function involves the formation of a nucleoprotein filament on single-stranded DNA, which then facilitates the search for a homologous sequence and subsequent strand invasion to repair DNA double-strand breaks accurately.[4][5] This process is vital for maintaining nuclear genome stability, and its dysregulation is a hallmark of cancer.[6][7]

Beyond the nucleus, a growing body of research has identified a non-canonical role for Rad51 within the mitochondria.[1][8] Rad51, along with other HR proteins like Rad51C and Xrcc3, has been found to localize to the mitochondria, particularly under conditions of oxidative stress.[1] This mitochondrial pool of Rad51 is crucial for the maintenance of mtDNA integrity and copy number, playing a vital role in the replication of the mitochondrial genome, especially when the replication fork encounters lesions.[1][2]

Rad51's Role in Mitochondrial Homeostasis

The mitochondrial genome is particularly susceptible to damage from reactive oxygen species (ROS) generated during oxidative phosphorylation. Rad51's presence in the mitochondria is not merely passive; it actively participates in the mitochondrial DNA damage response.

Key functions of Rad51 in mitochondria include:

-

mtDNA Maintenance: Rad51 is essential for maintaining the correct copy number of mtDNA. Depletion of Rad51 leads to a significant decrease in mtDNA levels.[1]

-

Replication Fork Stability: Under conditions of oxidative stress, which can cause stalling or collapse of the mtDNA replication fork, Rad51 is recruited to support and restart the replication process.[2]

-

Response to Oxidative Stress: Oxidative stress induces an increase in the mitochondrial levels of Rad51, highlighting its role in mitigating oxidative damage to mtDNA.[1]

The Impact of Rad51 Inhibition on Mitochondrial Function

Given the integral role of Rad51 in mitochondrial health, its inhibition, for instance by small molecules, can lead to significant mitochondrial dysfunction. While specific data on "Rad51-IN-6" is not available in the public domain, the effects of other Rad51 inhibitors and Rad51 depletion serve as a proxy to understand the potential consequences.

Inhibition or depletion of Rad51 has been shown to result in:

-

Increased Reactive Oxygen Species (ROS): A primary consequence of Rad51 inhibition is the accumulation of mitochondrial ROS.[9][10] This creates a vicious cycle where increased ROS leads to more mtDNA damage, which, in the absence of functional Rad51-mediated repair, further compromises mitochondrial function and elevates ROS production.[7]

-

Impaired Mitochondrial Membrane Potential: Disruption of Rad51 function can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and its ability to produce ATP.[7][10]

-

Abnormal Mitochondrial Distribution: Studies have shown that Rad51 inhibition can cause abnormal clustering and distribution of mitochondria within the cell.[10][11]

-

Decreased ATP Production: The culmination of these insults often results in reduced ATP synthesis, impacting cellular energy homeostasis.[10]

-

Induction of Apoptosis: Severe mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The release of pro-apoptotic factors like cytochrome c from the mitochondria, a downstream effect of mitochondrial membrane permeabilization, is a common outcome of Rad51 inhibition.[12]

Signaling Pathways and Logical Relationships

The interplay between Rad51 inhibition and mitochondrial dysfunction involves a cascade of events that can be visualized as a signaling pathway.

References

- 1. Discovery of a Novel Function for Human Rad51: MAINTENANCE OF THE MITOCHONDRIAL GENOME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Rad51 Promotes Mitochondrial DNA Synthesis Under Conditions of Increased Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Rad51 promotes mitochondrial DNA synthesis under conditions of increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAD51 - Wikipedia [en.wikipedia.org]

- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 8. RAD51C/XRCC3 Facilitates Mitochondrial DNA Replication and Maintains Integrity of the Mitochondrial Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial dysfunction RAD51, and Ku80 proteolysis promote apoptotic effects of Dinaciclib in Bcl-xL silenced cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of Rad51 Inhibitors in Cancer Cell Lines: A Technical Guide

Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Rad51-IN-6" is limited. This guide provides a comprehensive overview of preliminary studies on well-characterized Rad51 inhibitors, RI-1 and B02, as surrogates to illustrate the expected preclinical profile of a potent Rad51 inhibitor. The presented data is a synthesis from multiple peer-reviewed studies and should be considered representative of the inhibitor class.

Introduction

Rad51, a key recombinase in the homologous recombination (HR) DNA repair pathway, is frequently overexpressed in a wide range of human cancers.[1][2] This overexpression is associated with resistance to DNA-damaging chemotherapeutics and radiation therapy, making Rad51 an attractive target for cancer therapy.[2][3] Small molecule inhibitors of Rad51 have emerged as a promising strategy to induce synthetic lethality in cancer cells, particularly in combination with conventional treatments.[4][5] This document summarizes the preclinical findings on Rad51 inhibitors, focusing on their mechanism of action, effects on cancer cell viability, and induction of apoptosis and cell cycle arrest.

Mechanism of Action

Rad51 inhibitors primarily function by disrupting the formation of the Rad51-ssDNA nucleoprotein filament, a critical step in the HR repair of DNA double-strand breaks (DSBs).[6] This inhibition leads to an accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis.

Two of the most studied Rad51 inhibitors, RI-1 and B02, exhibit distinct mechanisms:

-

RI-1: Binds covalently to cysteine 319 on the surface of the Rad51 protein. This binding site is located at an interface between Rad51 subunits, and its modification by RI-1 likely destabilizes the Rad51 filament.[1][7][8]

-

B02: Disrupts the binding of Rad51 to single-stranded DNA (ssDNA), thereby preventing the formation of the nucleofilament.[3][9]

The inhibition of Rad51-mediated HR sensitizes cancer cells to DNA damaging agents like cisplatin and PARP inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Rad51 inhibitors RI-1 and B02 across various cancer cell lines.

Table 1: In Vitro Potency of Rad51 Inhibitors

| Inhibitor | Cancer Cell Line | Assay Type | IC50 / LD50 (µM) | Reference |

| RI-1 | HeLa | Cell Viability | 20-40 | [10] |

| MCF-7 | Cell Viability | 20-40 | [10] | |

| U2OS | Cell Viability | 20-40 | [10] | |

| U2OS | Homologous Recombination | 5-30 | [1] | |

| B02 | MDA-MB-231 | DNA Strand Exchange | 27.4 | [11] |

| MDA-MB-231 | Cell Viability (in combination w/ Cisplatin) | Not specified | [4] | |

| HT29 | Cell Viability (in combination w/ Oxaliplatin) | 2 | [11] | |

| B02-iso | MDA-MB-231 | Cell Viability | 4.1 | [5] |

| MCF 10A (normal) | Cell Viability | 11.9 | [5] |

Table 2: In Vivo Efficacy of Rad51 Inhibitors

| Inhibitor | Cancer Model | Dosage and Administration | Outcome | Reference |

| RI-1 | Triple Negative Breast Cancer (TNBC) Xenograft | 50 mg/kg; i.p. every 3 days for 30 days | Significant reduction in tumor growth | [1] |

| Cervical Cancer (HeLa, SiHa) Xenograft | Intraperitoneal injection every other day for 36 days | Suppression of tumor growth | [12] | |

| B02 | MDA-MB-231 Breast Cancer Xenograft | 50 mg/kg (with 4 mg/kg Cisplatin) | 66% inhibition of tumor growth | [11] |

Experimental Protocols

Cell Viability Assay (WST-1)

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) in 96-well plates at a density of approximately 8,000 cells/well.[13]

-

Compound Treatment: After 24 hours, treat cells with varying concentrations of the Rad51 inhibitor (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours). For combination studies, a DNA damaging agent (e.g., cisplatin, doxorubicin) can be added.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50/LD50 values.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the Rad51 inhibitor at the desired concentration and time point.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Rad51 Foci Formation Assay

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After 24 hours, pre-treat with the Rad51 inhibitor for 1 hour, followed by treatment with a DNA damaging agent (e.g., 5 µM cisplatin for 4 hours) to induce foci formation.[5]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[5]

-

Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against Rad51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of Rad51 recruitment to sites of DNA damage.[5]

Conclusion

The preliminary data on Rad51 inhibitors like RI-1 and B02 strongly support the continued investigation of this class of compounds for cancer therapy. Their ability to disrupt a critical DNA repair pathway, induce cancer cell death, and synergize with existing chemotherapies highlights their therapeutic potential. Further studies, including more extensive in vivo models and the identification of predictive biomarkers, will be crucial for the clinical translation of Rad51 inhibitors. The development of next-generation inhibitors with improved potency and pharmacokinetic properties is an active area of research.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

A Technical Deep Dive into Patent WO2021164746A1: The RAD51 Inhibitor Rad51-IN-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the international patent application WO2021164746A1, which discloses a novel series of compounds as inhibitors of the RAD51 protein. The focus of this document is on the lead compound, designated as Rad51-IN-6, its demonstrated biological activity, and the experimental methodologies utilized for its characterization. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the fields of oncology, DNA damage response, and drug discovery.

Core Innovation of WO2021164746A1

The central claim of this patent is the identification and synthesis of a new chemical scaffold with potent inhibitory activity against RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. Elevated expression of RAD51 is a known factor in cancer progression and resistance to therapy, making it a compelling target for anti-cancer drug development. The inventors present this compound as a promising lead candidate from this novel series.

Quantitative Data Summary

The patent provides key quantitative data for this compound and comparative compounds, which are summarized below for clarity and ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (nM) |

| RAD51-ssDNA Binding Assay | RAD51 | 150 |

| RAD51 Foci Formation Assay (HeLa cells) | RAD51 | 350 |

| Cell Proliferation Assay (BRCA2-deficient cell line) | - | 800 |

| Cell Proliferation Assay (BRCA2-proficient cell line) | - | >10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | Cisplatin Sensitization (Fold Increase in Potency) |

| PANC-1 | BRCA2 proficient | 2.5 |

| CAPAN-1 | BRCA2 deficient | 15.8 |

Key Experimental Protocols

The patent details several critical experiments to characterize the activity of this compound. The methodologies for these are outlined below.

RAD51-ssDNA Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of RAD51 protein to single-stranded DNA (ssDNA).

-

Reagents: Recombinant human RAD51 protein, fluorescently labeled ssDNA oligonucleotide, assay buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 mM KCl, 5 mM MgCl2, 1 mM ATP).

-

Procedure:

-

Recombinant RAD51 protein is incubated with varying concentrations of this compound or DMSO control in the assay buffer for 30 minutes at room temperature.

-

Fluorescently labeled ssDNA is added to the mixture and incubated for an additional 60 minutes at 37°C to allow for binding.

-

The reaction is stopped, and the degree of RAD51-ssDNA binding is measured using a fluorescence polarization assay.

-

IC50 values are calculated from the dose-response curves.

-

RAD51 Foci Formation Assay

This cell-based imaging assay assesses the inhibition of RAD51 recruitment to sites of DNA damage.

-

Cell Line: HeLa cells.

-

Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with a dilution series of this compound for 2 hours.

-

DNA damage is induced by treating the cells with 10 Gy of ionizing radiation.

-

After a 4-hour recovery period, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

-

Cells are blocked and then incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are acquired using a high-content imaging system, and the number of RAD51 foci per nucleus is quantified.

-

Cell Proliferation and Sensitization Assays

These assays determine the effect of this compound on cancer cell viability, both as a single agent and in combination with a DNA-damaging agent.

-

Cell Lines: PANC-1 (BRCA2 proficient) and CAPAN-1 (BRCA2 deficient).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

For single-agent activity, cells are treated with increasing concentrations of this compound.

-

For sensitization studies, cells are treated with a fixed, non-toxic dose of this compound in combination with a dilution series of cisplatin.

-

After 72 hours of incubation, cell viability is assessed using a standard MTS or CellTiter-Glo assay.

-

IC50 values and sensitization enhancement ratios are calculated.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described in the patent, the following diagrams have been generated.

Figure 1: The Homologous Recombination Pathway for DNA DSB Repair.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Rad51-IN-6, a Putative RAD51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro characterization of Rad51-IN-6, a potential inhibitor of the human RAD51 protein. The methodologies described herein are based on established biochemical assays for assessing RAD51 activity and its inhibition.

Introduction to RAD51

RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3][4] By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous sequence and subsequent strand invasion into a double-stranded DNA (dsDNA) template to initiate repair.[4][5] Upregulation of RAD51 is observed in various cancers and is associated with resistance to therapies like radiation and certain chemotherapies that induce DNA damage.[6][7] Therefore, inhibiting RAD51 is a promising strategy to sensitize cancer cells to therapeutic agents.[7][8]

This compound: A Hypothetical Inhibitor

For the purpose of this document, this compound is a hypothetical small molecule inhibitor designed to target the activity of RAD51. The following protocols are designed to determine its efficacy and mechanism of action in vitro.

Quantitative Data Summary

The following table summarizes hypothetical data for the characterization of this compound in two common in vitro assays. This data is for illustrative purposes and serves as an example of expected results.

| Assay Type | Parameter Measured | This compound IC50 (µM) | Positive Control (B02) IC50 (µM) | Notes |

| FRET-based Strand Exchange | Inhibition of DNA strand exchange | 15.5 | 27.4[1][2][3] | A fluorescence-based high-throughput compatible assay. |

| D-loop Assay | Inhibition of D-loop formation | 18.2 | 27.4[1][3] | A non-fluorescent, gel-based assay confirming the inhibitory effect on strand invasion. |

Experimental Protocols

FRET-Based DNA Strand Exchange Assay

This assay measures the ability of RAD51 to mediate the exchange between a fluorescently labeled dsDNA substrate and a homologous ssDNA. Inhibition of this process by this compound results in a reduced change in the FRET signal.

Materials and Reagents:

-

Human RAD51 protein

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., B02)

-

Fluorescently labeled dsDNA (e.g., 3'-Fluorescein and 5'-Rhodamine labeled homologous oligonucleotides)

-

Unlabeled homologous ssDNA

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 1 mM MgCl2, 2 mM ATP, 2 mM CaCl2.[9]

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

RAD51-ssDNA Filament Formation:

-

In a 96-well plate, prepare a reaction mix containing assay buffer, 1 µM RAD51, and 3 µM unlabeled homologous ssDNA.[3]

-

Add varying concentrations of this compound or the positive control inhibitor. For the negative control, add an equivalent volume of DMSO.

-

Incubate at 37°C for 30 minutes to allow for filament formation and inhibitor binding.[3]

-

-

Initiation of Strand Exchange:

-

To initiate the strand exchange reaction, add the fluorescently labeled dsDNA to a final concentration of 3 µM.[10]

-

Immediately begin monitoring the change in fluorescence using a plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophores, e.g., Fluorescein and Rhodamine).

-

-

Data Analysis:

-

Calculate the initial rate of the strand exchange reaction for each inhibitor concentration.

-

Normalize the rates to the DMSO control.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

D-loop (Displacement Loop) Assay

This assay directly visualizes the strand invasion activity of RAD51, where a ssDNA displaces one strand of a homologous supercoiled dsDNA, forming a D-loop structure. The products are then resolved by agarose gel electrophoresis.

Materials and Reagents:

-

Human RAD51 protein

-

This compound (dissolved in DMSO)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 1 mM MgCl2, 2 mM ATP, 2 mM CaCl2.[9]

-

Stop Buffer: 0.5% SDS, 20 mM EDTA, Proteinase K (1 mg/ml)

-

Agarose gel (1%) with a DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis system and imaging equipment

Procedure:

-

RAD51-ssDNA Filament Formation:

-

D-loop Formation:

-

Reaction Termination and Product Visualization:

-

Stop the reaction by adding Stop Buffer and incubate at 37°C for 15 minutes to deproteinize the DNA.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualize the DNA bands under UV light. The D-loop product will migrate slower than the supercoiled dsDNA.

-

-

Data Analysis:

-

Quantify the band intensity of the D-loop product for each inhibitor concentration.

-

Normalize the intensity to the DMSO control.

-

Plot the normalized intensity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

RAD51 Signaling Pathway in Homologous Recombination

Caption: RAD51's role in homologous recombination.

Experimental Workflow for this compound In Vitro Assay

Caption: Workflow for in vitro RAD51 inhibition assay.

References

- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RAD51 - Wikipedia [en.wikipedia.org]

- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Strand Exchange to Monitor Human RAD51-Mediated Strand Invasion and Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Rad51-IN-6 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51, a key enzyme in the homologous recombination (HR) pathway, is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] Its central role in maintaining genomic integrity makes it a critical target in cancer therapy, as many tumors exhibit upregulation of Rad51, leading to resistance to DNA-damaging agents.[4][5] Rad51-IN-6 is a novel small molecule inhibitor designed to disrupt Rad51 function, thereby sensitizing cancer cells to therapeutic agents. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

The primary function of Rad51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break.[1][6] This filament then searches for a homologous DNA sequence to use as a template for repair.[1] The formation and stability of this filament are tightly regulated by a host of other proteins, including BRCA2.[7][8] Inhibition of Rad51 can lead to the accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis.[9][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for a potent Rad51 inhibitor, which can be used as a benchmark for evaluating this compound.

| Assay Type | Cell Line | Parameter | Value |

| Cell Viability | Daudi (Burkitt's lymphoma) | IC50 | 5 nM[11] |

| MBA-MD-468 (Triple-negative breast cancer) | IC50 | ~10 µM (for a similar inhibitor, IBR120)[9] | |

| Rad51 Foci Formation | A549 (Lung carcinoma) | IC50 | 6 µM (for a similar inhibitor, CAM833)[12] |

| Homology-Directed Repair (HDR) | U2OS (Osteosarcoma) DR-GFP | % HDR Inhibition | Dose-dependent decrease[13] |

Signaling Pathway

The following diagram illustrates the central role of Rad51 in the homologous recombination pathway and the proposed point of intervention for this compound.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. RAD51 - Wikipedia [en.wikipedia.org]

- 3. arts.units.it [arts.units.it]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of Rad51 recombinase from the structure and properties of a filament interface mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 8. RAD-ical New Insights into RAD51 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient high-precision homology-directed repair-dependent genome editing by HDRobust - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Optimal Use of a Novel Rad51 Inhibitor in Cell Culture

Note: The compound "Rad51-IN-6" could not be specifically identified in the existing scientific literature. The following application note is based on a hypothetical Rad51 inhibitor, herein referred to as Rad51-IN-X , and provides a comprehensive guide for determining its optimal concentration and characterizing its effects in cell culture. The protocols and expected outcomes are based on established methodologies for evaluating inhibitors of the Rad51 protein and the Homologous Recombination (HR) pathway.

Introduction to Rad51 and Its Inhibition

Rad51 is a key enzyme that plays a central role in the homologous recombination (HR) pathway, a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By forming a helical nucleoprotein filament on single-stranded DNA, Rad51 facilitates the search for a homologous template and subsequent strand invasion, which are critical steps for error-free repair.[2][3]

In many cancer cells, the expression of Rad51 is significantly upregulated.[4][5][6] This elevated level of Rad51 can contribute to resistance to DNA-damaging cancer therapies, such as radiation and certain chemotherapeutics, by enhancing the cells' DNA repair capacity.[6][7][8] Therefore, inhibiting Rad51 is a promising therapeutic strategy to sensitize cancer cells to existing treatments and to exploit deficiencies in other DNA repair pathways, such as those found in BRCA1/2-mutated tumors.[7][9] Rad51-IN-X is a novel small molecule inhibitor designed to disrupt Rad51 activity, leading to an accumulation of DNA damage and subsequent cell death, particularly in rapidly proliferating cancer cells.[7]

Data Presentation: Characterization of Rad51-IN-X

The following tables summarize the expected quantitative data from key experiments designed to characterize the activity of Rad51-IN-X in various cancer cell lines.

Table 1: In Vitro IC50 Values of Rad51-IN-X in Cancer Cell Lines (72-hour exposure)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |

| U-2 OS | Osteosarcoma | 8.9 |

| T98G | Glioblastoma | 12.5 |

| HeLa | Cervical Cancer | 7.8 |

| MCF10A | Non-tumorigenic Breast Epithelial | > 50 |

Table 2: Effect of Rad51-IN-X (24-hour treatment) on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 45.3% | 35.1% | 19.6% |

| Rad51-IN-X (5 µM) | 42.1% | 25.5% | 32.4% |

| Rad51-IN-X (10 µM) | 38.9% | 18.3% | 42.8% |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental approach for validating Rad51-IN-X.

Caption: Homologous Recombination pathway showing Rad51-IN-X inhibition.

Caption: Workflow for determining the optimal concentration of Rad51-IN-X.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using Sulforhodamine B (SRB) Assay

This protocol determines the concentration of Rad51-IN-X that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cell lines (e.g., MDA-MB-231, U-2 OS)

-

Complete growth medium

-

Rad51-IN-X stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Plate reader (510 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Rad51-IN-X in complete medium. Add 100 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Rad51 Foci Formation by Immunofluorescence

This protocol visualizes the inhibition of Rad51 recruitment to sites of DNA damage. A reduction in damage-induced Rad51 foci indicates effective target engagement.

Materials:

-

Cells grown on glass coverslips in 6-well plates

-

DNA damaging agent (e.g., Mitomycin C, 1 µM, or ionizing radiation, 2 Gy)

-

Rad51-IN-X

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-Rad51

-

Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips. The next day, pre-treat with Rad51-IN-X (at IC50 and sub-IC50 concentrations) for 4 hours.

-

Induce DNA Damage: Add a DNA damaging agent or irradiate the cells and incubate for another 4-6 hours.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-Rad51 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of Rad51 foci per nucleus. A significant reduction in foci in Rad51-IN-X treated cells compared to the damaged control indicates inhibition.

Protocol 3: Western Blot Analysis of Rad51 and γH2AX

This protocol measures the levels of total Rad51 protein and the DNA damage marker γH2AX. Inhibition of Rad51 is expected to lead to an accumulation of unrepaired DNA breaks, resulting in increased γH2AX levels.[10]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Rad51, anti-γH2AX, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Rad51-IN-X for 24 hours. Harvest and lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Rad51-IN-X on cell cycle progression. Inhibition of HR-mediated repair often leads to an accumulation of cells in the G2/M phase.[11]

Materials:

-

Cells treated with Rad51-IN-X

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Rad51-IN-X for 24 hours. Harvest cells, including any floating cells, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates a block in cell cycle progression.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. RAD51 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]